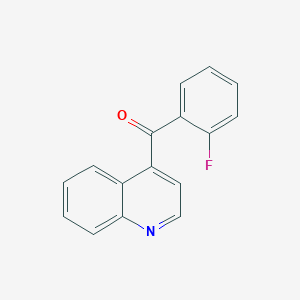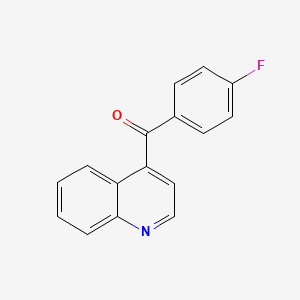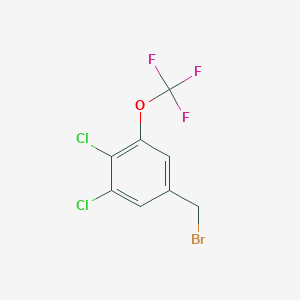
3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide
Overview
Description
3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide is a chemical compound with the CAS Number: 1706435-11-1 . It has a molecular weight of 323.92 . The IUPAC name for this compound is 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)benzene .
Synthesis Analysis
The synthesis of similar compounds like 4-(trifluoromethoxy)benzyl bromide involves the use of phosphorus tribromide at 0°C, slowly added to a stirred solution of 4-(trifluoromethoxy)benzyl alcohol in ether . The reaction mixture is stirred for 0.5 hours .Molecular Structure Analysis
The InChI code for 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide is 1S/C8H4BrCl2F3O/c9-3-4-1-5(10)7(11)6(2-4)15-8(12,13)14/h1-2H,3H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
4-(Trifluoromethoxy)benzyl bromide, a similar compound, is a useful synthetic intermediate. It is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities. It is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .Physical And Chemical Properties Analysis
3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide is a liquid at ambient temperature .Scientific Research Applications
- Application : “3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide” is used in chemical synthesis . It’s a reagent used in the preparation of various organic compounds .
- Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed. Typically, it would be used in a reaction with a suitable nucleophile to form a new carbon-carbon bond .
- Results or Outcomes : The outcomes of the synthesis will depend on the specific reactions being performed. In general, the use of this reagent can enable the formation of new organic compounds with a trifluoromethoxy group .
- Application : This compound has been used in the preparation of dichlorotrifluoromethoxyacetic acid .
- Method of Application : The reagent dichlorotrifluoromethoxyacetic acid is obtained in five steps starting from the cheap diethylene glycol .
- Results or Outcomes : The reactivity of the sodium salt of this fluorinated acid was tested and allowed the preparation of new amides .
Chemical Synthesis
Preparation of Fluorinated Compounds
- Application : This compound is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities .
- Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed .
- Results or Outcomes : The outcomes of the synthesis will depend on the specific reactions being performed. In general, the use of this reagent can enable the formation of new organic compounds with antitubercular activities .
- Application : This compound is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .
- Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed .
- Results or Outcomes : The outcomes of the synthesis will depend on the specific reactions being performed. In general, the use of this reagent can enable the formation of new organic compounds with anti-allergic activities .
Preparation of Antitubercular Agents
Synthesis of Anti-allergic Agents
- Application : This compound can be used as a boron reagent in Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds .
- Method of Application : The specific methods of application can vary greatly depending on the specific coupling being performed .
- Results or Outcomes : The outcomes of the coupling will depend on the specific reactions being performed. In general, the use of this reagent can enable the formation of new organic compounds .
- Application : This compound is used in the synthesis of a bioreductive drug, (6 S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) .
- Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed .
- Results or Outcomes : The outcomes of the synthesis will depend on the specific reactions being performed. In general, the use of this reagent can enable the formation of new bioreductive drugs .
Suzuki–Miyaura Coupling
Synthesis of Bioreductive Drugs
Future Directions
properties
IUPAC Name |
5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2F3O/c9-3-4-1-5(10)7(11)6(2-4)15-8(12,13)14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTYWGMUKXIFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189716 | |
| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide | |
CAS RN |
1706435-11-1 | |
| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



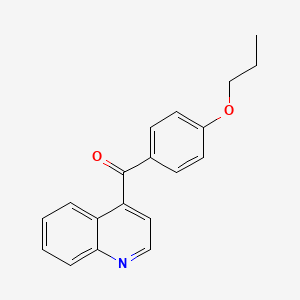
![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B1406309.png)
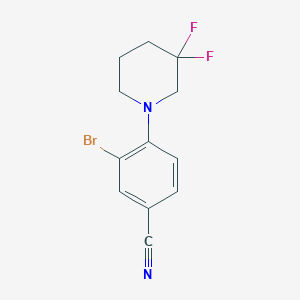
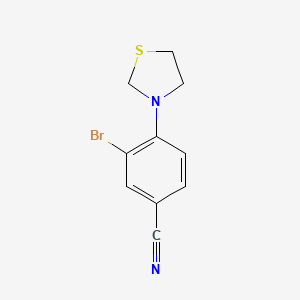
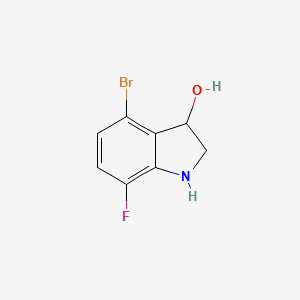
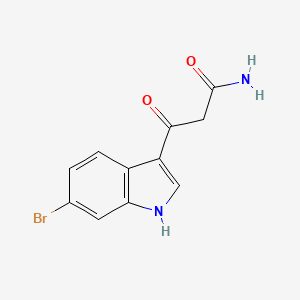
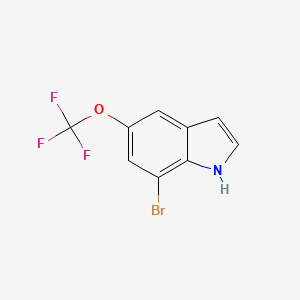
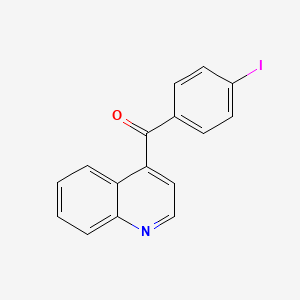
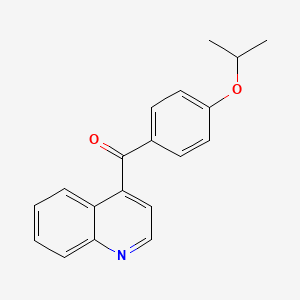
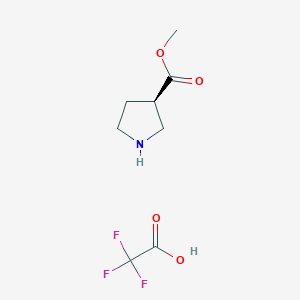
![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)
![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)
